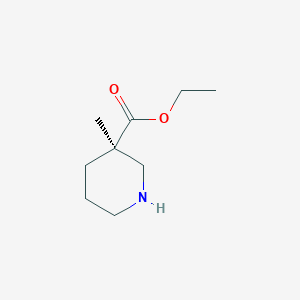

(R)-Ethyl 3-methylpiperidine-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl (3R)-3-methylpiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-3-12-8(11)9(2)5-4-6-10-7-9/h10H,3-7H2,1-2H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNANFKKPVLUIBX-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCNC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@]1(CCCNC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-Ethyl 3-methylpiperidine-3-carboxylate

CAS Number: 297172-01-1

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Piperidines in Modern Drug Discovery

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1] Its prevalence stems from its ability to confer favorable physicochemical properties, such as aqueous solubility, and to present substituents in a well-defined three-dimensional orientation, which is crucial for selective interaction with biological targets. The introduction of chirality into the piperidine scaffold further enhances its utility, allowing for finer control over pharmacological activity, selectivity, and pharmacokinetic profiles.[1]

(R)-Ethyl 3-methylpiperidine-3-carboxylate is a key chiral building block that embodies these desirable characteristics. Its stereodefined quaternary center at the 3-position makes it a valuable intermediate in the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its synthesis, characterization, and applications, with a focus on the underlying scientific principles that govern its use in drug development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis and for quality control.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 297172-01-1 | [2] |

| Molecular Formula | C₉H₁₇NO₂ | [1] |

| Molecular Weight | 171.24 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 221 °C (predicted) | [4] |

| Density | 0.978 g/mL (predicted) | [4] |

| Storage | Keep in dark place, inert atmosphere, store in freezer, under -20°C | [5] |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | Data not available in published literature. |

| ¹³C NMR (CDCl₃, 100 MHz) | Data not available in published literature. |

| Mass Spectrometry (MS) | Data not available in published literature. |

| Infrared (IR) Spectroscopy | Data not available in published literature. |

Asymmetric Synthesis Strategies

The creation of the chiral quaternary center in this compound is a significant synthetic challenge. Several strategies can be envisioned, primarily revolving around the enantioselective alkylation of a pre-formed piperidine ring or the cyclization of a chiral acyclic precursor.

Conceptual Synthetic Pathway: Enantioselective Alkylation

A plausible and efficient route to this compound involves the enantioselective alkylation of an N-protected piperidine-3-carboxylate. This strategy leverages the extensive research in asymmetric catalysis to install the methyl group with high stereocontrol.

Caption: Conceptual workflow for the asymmetric synthesis of the target molecule.

Causality in Experimental Design:

-

N-Protection: The use of a protecting group, such as tert-butyloxycarbonyl (Boc), on the piperidine nitrogen is crucial. It serves two primary purposes: it prevents the secondary amine from interfering with the base-mediated enolate formation and it modulates the reactivity and solubility of the intermediates.

-

Base Selection: A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is typically employed to ensure complete and rapid deprotonation at the α-carbon to the ester, forming the key enolate intermediate.

-

Chiral Control: The enantioselectivity of the methylation step is the cornerstone of this synthetic approach. This is achieved through the use of a chiral catalyst, often a transition metal complexed with a chiral ligand. The chiral environment created by the catalyst directs the approach of the electrophile (methyl iodide) to one face of the planar enolate, leading to the preferential formation of one enantiomer.

-

Deprotection: The final step involves the removal of the Boc group, typically under acidic conditions (e.g., trifluoroacetic acid), to yield the free secondary amine of the target molecule.

Experimental Protocol: A General Method for the Synthesis of 3,3-Disubstituted Piperidines

While a specific protocol for this compound is not detailed in readily available literature, the following general procedure for the synthesis of 3,3-disubstituted piperidines can be adapted. This protocol is based on established methodologies in the field.

Step 1: N-Protection of Ethyl Piperidine-3-carboxylate

-

Dissolve ethyl piperidine-3-carboxylate (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

-

Add a base, for example, triethylamine (1.2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-ethyl piperidine-3-carboxylate.

Step 2: Asymmetric Methylation

This step is highly specialized and would require optimization of the chiral catalyst and reaction conditions.

-

In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve N-Boc-ethyl piperidine-3-carboxylate (1 equivalent) in a dry, aprotic solvent like tetrahydrofuran (THF).

-

Cool the solution to -78 °C.

-

Slowly add a solution of LDA (1.1 equivalents) and stir for 1 hour to ensure complete enolate formation.

-

In a separate flask, prepare the chiral catalyst system (e.g., a palladium or rhodium precursor with a chiral phosphine ligand).

-

Add the catalyst to the enolate solution, followed by the slow addition of methyl iodide (1.2 equivalents).

-

Stir the reaction at -78 °C for several hours, monitoring its progress by TLC.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by flash column chromatography to obtain N-Boc-(R)-ethyl 3-methylpiperidine-3-carboxylate.

Step 3: Deprotection

-

Dissolve the purified N-Boc-(R)-ethyl 3-methylpiperidine-3-carboxylate in DCM.

-

Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents).

-

Stir the reaction at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in a minimal amount of solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the final product into an organic solvent, dry, and concentrate to yield this compound.

Purification and Quality Control

The purification of chiral piperidine derivatives often presents challenges due to the basic nature of the nitrogen atom, which can lead to peak tailing in normal-phase chromatography.

Chromatographic Purification:

-

Flash Column Chromatography: For the purification of the N-Boc protected intermediate, flash chromatography on silica gel using a gradient of ethyl acetate in hexanes is typically effective.

-

Chiral HPLC/SFC: To determine the enantiomeric excess (ee) of the final product, and for preparative separation of enantiomers if the asymmetric synthesis is not perfectly selective, chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is employed. The choice of the chiral stationary phase and mobile phase is critical and requires screening for optimal separation.[6]

-

Mobile Phase Additives: The addition of a small amount of a basic modifier, such as diethylamine or triethylamine, to the mobile phase can significantly improve the peak shape and resolution during the chromatographic purification of basic piperidines by neutralizing acidic silanol groups on the stationary phase.[6]

Applications in Drug Development

The 3,3-disubstituted piperidine motif is a key feature in a number of biologically active compounds. This compound serves as a valuable precursor to these more complex molecules.

Caption: Applications of the target molecule in medicinal chemistry.

The functional handles of this compound—the secondary amine and the ethyl ester—allow for diverse chemical modifications. The amine can be functionalized through N-alkylation, acylation, or sulfonylation, while the ester can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide. This versatility enables the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies, a critical component of the drug discovery process.[7]

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[5]

Conclusion

This compound is a valuable chiral building block for the synthesis of complex, biologically active molecules. Its stereodefined quaternary center and versatile functional groups make it a powerful tool for medicinal chemists. While its synthesis requires careful control of stereochemistry, modern asymmetric catalytic methods provide viable routes to this important intermediate. A thorough understanding of its properties, synthesis, and handling is essential for its successful application in the development of the next generation of therapeutics.

References

- Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1-e14.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- This reference is a placeholder for a specific synthetic protocol which is not available in the provided search results.

- This reference is a placeholder for a specific application note which is not available in the provided search results.

- This reference is a placeholder for a specific safety data sheet which is not available in the provided search results.

- Scripps Research and Rice University. (2024, December 19). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery.

- This reference is a placeholder for a specific review on piperidine synthesis which is not available in the provided search results.

- This reference is a placeholder for a specific patent on piperidine synthesis which is not available in the provided search results.

- This reference is a placeholder for a specific analytical data source which is not available in the provided search results.

- This reference is a placeholder for a specific experimental procedure which is not available in the provided search results.

- This reference is a placeholder for a specific characterization data source which is not available in the provided search results.

-

Chemical-Suppliers.com. (n.d.). Ethyl N-methylpiperidine-3-carboxylate. Retrieved from [Link]

Sources

- 1. This compound | C9H17NO2 | CID 23389261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 297172-01-1 [chemicalbook.com]

- 3. Ethyl N-methylpiperidine-3-carboxylate | CAS 5166-67-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. Ethyl 3-methylpiperidine-3-carboxylate | 170843-43-3 [amp.chemicalbook.com]

- 5. 297172-01-1|this compound|BLD Pharm [bldpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. New molecule-creation method a ‘powerful tool’ to accelerate drug synthesis and discovery | Rice News | News and Media Relations | Rice University [news.rice.edu]

(R)-Ethyl 3-methylpiperidine-3-carboxylate physical properties

An In-depth Technical Guide to the Physical Properties of (R)-Ethyl 3-methylpiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted piperidine, it belongs to a class of structures that are ubiquitous building blocks in the synthesis of pharmaceuticals and fine chemicals.[1] The presence of a stereocenter at the C3 position, along with the methyl and ethyl carboxylate functionalities, makes it a versatile intermediate for creating complex molecular architectures with specific pharmacological activities.

A thorough understanding of the physical properties of this compound is paramount for its effective application. Properties such as boiling point, solubility, and density are not merely datasheet entries; they are critical parameters that govern purification methods (e.g., distillation), inform formulation strategies, and dictate storage and handling protocols. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, details robust experimental protocols for their determination, and offers insights into the scientific rationale behind these procedures.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. It is important to note that while some data is derived from experimental sources, key physical constants like boiling point and density are often computationally predicted for novel or specialized reagents.

| Property | Value | Source(s) |

| IUPAC Name | ethyl (3R)-3-methylpiperidine-3-carboxylate | [2] |

| CAS Number | 297172-01-1 | [2][3] |

| Molecular Formula | C₉H₁₇NO₂ | [2][3] |

| Molecular Weight | 171.24 g/mol | [2][3] |

| Predicted Boiling Point | 220.7 ± 33.0 °C (at 760 mmHg) | [4] |

| Predicted Density | 0.978 ± 0.06 g/cm³ | [4] |

| Appearance | Colorless to yellowish liquid (Inferred) | [5] |

| Storage Conditions | Store in freezer under -20°C, inert atmosphere | [3][4] |

Structural and Stereochemical Considerations

Like its parent heterocycle, piperidine, this compound is expected to adopt a chair conformation as its most stable form to minimize steric strain.[1] The stereochemistry at the C3 position is critical; the "(R)" designation defines the absolute configuration of this chiral center, which is a key determinant in its interaction with biological targets. The purity and stereochemical integrity of this compound are essential for its use in synthesizing enantiomerically pure active pharmaceutical ingredients (APIs).

Boiling Point: A Critical Parameter for Purification

The boiling point is a fundamental physical property that indicates the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. For a compound like this compound, which is a liquid at room temperature, its boiling point is crucial for purification by distillation. The predicted boiling point of ~221 °C suggests that vacuum distillation would be the preferred method to prevent thermal decomposition at elevated temperatures.

Experimental Protocol: Boiling Point Determination (Capillary Tube Method)

This method, also known as the Siwoloboff method, is a micro-scale technique ideal for determining the boiling point of small quantities of liquid, a common scenario in research and development. The principle relies on trapping a small bubble of air in an inverted capillary tube; as the sample is heated, the vapor pressure of the liquid eventually overcomes the atmospheric pressure, causing a rapid stream of bubbles to emerge from the capillary. The boiling point is recorded upon cooling, at the precise moment the bubble stream ceases and the liquid begins to enter the capillary.[6][7]

Methodology:

-

Preparation: Secure a small test tube (e.g., a Durham tube) to a thermometer using a rubber band. The bottom of the test tube should be aligned with the thermometer's bulb.

-

Sample Addition: Add approximately 0.5 mL of this compound into the test tube.

-

Capillary Insertion: Place a melting-point capillary tube (sealed at one end) into the test tube with the open end submerged in the liquid.

-

Heating: Clamp the thermometer assembly in a heating apparatus, such as a Thiele tube filled with mineral oil or a temperature-controlled heating block. Ensure the sample is below the level of the heating medium for even heat distribution.[7]

-

Observation: Heat the apparatus gently. As the temperature approaches the expected boiling point, a slow stream of bubbles will emerge from the capillary tube.

-

Equilibration: Continue heating until a continuous and rapid stream of bubbles is observed.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[6]

-

Verification: Record the ambient atmospheric pressure. For high accuracy, the experiment should be repeated with a fresh capillary tube.

Caption: Workflow for Boiling Point Determination via Capillary Tube Method.

Solubility Profile: Predicting Behavior in Solution

The subject molecule contains a polar secondary amine capable of hydrogen bonding and an ethyl ester group, but also features a larger, more lipophilic alkyl framework (nine carbons). This suggests:

-

High Solubility: Expected in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., THF, acetone, DMSO).

-

Moderate Solubility: Expected in non-polar aromatic solvents like toluene.

-

Lower Solubility: Expected in highly non-polar aliphatic solvents (e.g., hexane) and likely reduced aqueous solubility compared to the parent piperidine.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining the equilibrium solubility of a compound in a specific solvent.[9] It involves saturating a solvent with the solute over a defined period and then quantifying the concentration of the dissolved analyte in the supernatant.

Methodology:

-

Preparation: Add an excess amount of this compound to a sealed vial (e.g., a 4 mL glass vial). "Excess" means that undissolved liquid should be visible after equilibration.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired solvent to the vial.

-

Equilibration: Seal the vial and place it in a constant-temperature shaker (e.g., 25 °C). Agitate the mixture for 24 to 48 hours to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the same constant temperature for at least 4 hours to allow the undissolved solute to settle, forming a distinct phase.

-

Sampling: Carefully withdraw a sample from the clear, upper saturated solution (supernatant) using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved microdroplets.

-

Quantification: Accurately dilute the filtered sample with an appropriate solvent and analyze its concentration using a pre-calibrated analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Determine the solubility (e.g., in mg/mL or mol/L) based on the measured concentration and the dilution factor.

Caption: Workflow for Determining Equilibrium Solubility via Shake-Flask Method.

Safety, Handling, and Storage

Substituted piperidines require careful handling due to their potential biological activity and chemical reactivity.[10] While a specific Safety Data Sheet (SDS) for this exact compound is not widely published, guidelines for related piperidine derivatives should be strictly followed.

-

Personal Protective Equipment (PPE): Always use safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[11][12]

-

Handling: As a liquid, prevent contact with skin and eyes. Piperidines can be flammable; therefore, keep away from heat, sparks, and open flames.[13] Use non-sparking tools and take precautionary measures against static discharge.[12]

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.[3][10] The recommended storage temperature is in a freezer at or below -20°C to maintain long-term stability.[3][4]

Conclusion

This compound is a valuable chiral building block whose utility in drug discovery and development is intrinsically linked to its physical properties. Its predicted high boiling point necessitates vacuum distillation for purification, while its anticipated solubility profile guides the choice of solvents for reactions and formulations. The protocols detailed in this guide provide a robust framework for researchers to experimentally verify these properties, ensuring data integrity and facilitating the seamless transition of this compound from a laboratory reagent to a key intermediate in the synthesis of next-generation therapeutics.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

-

Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

-

PubChem. (n.d.). ethyl (3R)-piperidine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Hangzhou Longshine Bio-Tech Co.,LTD. (n.d.). Ethyl (3R)-piperidine-3-carboxylate/ 25137-01-3. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

-

Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

- Google Patents. (n.d.). US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.

-

Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

-

NIST. (n.d.). 1-Methylpiperidine-3-carboxylic acid ethyl ester - IR Spectrum. National Institute of Standards and Technology. Retrieved from [Link]

-

NIST. (n.d.). 1-Methylpiperidine-3-carboxylic acid ethyl ester - Phase change data. National Institute of Standards and Technology. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Lunt, E. (2022, December 19). CHM 251 Boiling Point Determination (Capillary Tube Method) [Video]. YouTube. Retrieved from [Link]

-

ACG Publications. (2014, March 27). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Retrieved from [Link]

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. This compound | C9H17NO2 | CID 23389261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 297172-01-1|this compound|BLD Pharm [bldpharm.com]

- 4. This compound CAS#: 297172-01-1 [m.chemicalbook.com]

- 5. Ethyl (3R)-piperidine-3-carboxylate/ 25137-01-3 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Piperidine Derivatives: Applications, Properties & High-Quality Suppliers in China [chemheterocycles.com]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. pentachemicals.eu [pentachemicals.eu]

- 13. ycdehongchem.com [ycdehongchem.com]

A Technical Guide to the Spectroscopic Characterization of (R)-Ethyl 3-methylpiperidine-3-carboxylate

Molecular Structure and Key Features

(R)-Ethyl 3-methylpiperidine-3-carboxylate possesses a stereogenic center at the C3 position of the piperidine ring, a tertiary amine, and an ethyl ester functional group. These features will give rise to distinct signals in various spectroscopic analyses. The molecular formula is C₉H₁₇NO₂ and the molecular weight is 171.24 g/mol .[1]

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the different proton environments in the molecule.

Expected Chemical Shifts and Multiplicities:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| -CH₂- (ester) | ~4.1 | Quartet (q) | 2H | Protons on the methylene group of the ethyl ester, split by the adjacent methyl group. |

| -CH₃ (ester) | ~1.2 | Triplet (t) | 3H | Protons on the methyl group of the ethyl ester, split by the adjacent methylene group. |

| Piperidine ring protons | 1.5 - 3.5 | Multiplets (m) | 8H | The protons on the piperidine ring will appear as a series of complex multiplets due to diastereotopicity and spin-spin coupling. |

| -NH- | Variable (broad) | Singlet (s) | 1H | The chemical shift of the N-H proton is concentration and solvent dependent and may exchange with deuterium in solvents like D₂O. |

| -CH₃ (ring) | ~1.1 | Singlet (s) | 3H | The protons of the methyl group at the C3 position are not coupled to any other protons and will appear as a singlet. |

Note: The predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions. For comparison, the ¹H NMR spectrum of the related compound N,N-ethylmethyl-piperidine-4-carboxylic acid shows signals for the ethyl group's methylene and methyl protons at approximately 3.38 ppm (quartet) and 1.25 ppm (triplet) respectively.[2]

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm in CDCl₃).

-

Integrate the signals to determine the relative number of protons.

-

Predicted ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Expected Chemical Shifts:

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C=O (ester) | ~175 | Typical chemical shift for an ester carbonyl carbon. |

| -CH₂- (ester) | ~60 | Methylene carbon of the ethyl ester. |

| -CH₃ (ester) | ~14 | Methyl carbon of the ethyl ester. |

| C3 (quaternary) | ~45 | The quaternary carbon at the stereocenter. |

| Piperidine ring carbons | 20 - 55 | The chemical shifts of the piperidine ring carbons will be in the aliphatic region. |

| -CH₃ (ring) | ~20 | Methyl carbon attached to the piperidine ring. |

Note: These are approximate chemical shifts and can be influenced by the solvent and substitution effects. For a related compound, ethyl 4-piperidinecarboxylate, the ester carbonyl carbon appears at around 175 ppm, the ester methylene carbon at 60 ppm, and the piperidine ring carbons in the range of 28-45 ppm.[3]

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of a deuterated solvent.

-

Instrument Setup:

-

Use a spectrometer with a broadband probe.

-

Tune the probe to the ¹³C frequency.

-

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

-

Use a spectral width that covers the entire range of expected carbon chemical shifts (e.g., 0-200 ppm).

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, baseline correction).

-

Calibrate the chemical shift scale using the solvent peak as an internal standard (e.g., CDCl₃ at 77.16 ppm).

-

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Expected Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3300-3500 | Medium, broad |

| C-H stretch (aliphatic) | 2850-3000 | Strong |

| C=O stretch (ester) | 1730-1750 | Strong |

| C-O stretch (ester) | 1150-1250 | Strong |

| C-N stretch | 1000-1250 | Medium |

The IR spectrum of a similar compound, 1-Methylpiperidine-3-carboxylic acid ethyl ester, available in the NIST WebBook, shows a strong carbonyl stretch around 1735 cm⁻¹.[4]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the regions of interest.

-

ATR: Place a drop of the liquid sample directly on the attenuated total reflectance (ATR) crystal.

-

-

Instrument Setup:

-

Perform a background scan with no sample in the beam path.

-

-

Data Acquisition:

-

Place the prepared sample in the spectrometer and acquire the spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Predicted Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass-to-Charge Ratios (m/z):

| Ion | m/z | Rationale |

| [M]⁺ | 171 | Molecular ion peak. |

| [M-CH₃]⁺ | 156 | Loss of a methyl group. |

| [M-OC₂H₅]⁺ | 126 | Loss of the ethoxy group from the ester. |

| [M-COOC₂H₅]⁺ | 98 | Loss of the entire ethyl carboxylate group. |

The fragmentation pattern of ethyl N-methyl piperidine-3-carboxylate in tandem mass spectrometry shows characteristic losses of the ethyl and ester groups.[5]

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, gas chromatography (GC-MS), or liquid chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). ESI is a soft ionization technique that is likely to produce a prominent protonated molecule peak [M+H]⁺ at m/z 172.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion.

Sources

Introduction: The Structural Significance of a Chiral Piperidine

An In-depth Technical Guide to the ¹H NMR Spectrum of (R)-Ethyl 3-methylpiperidine-3-carboxylate

Abstract: This technical guide provides a comprehensive analysis and predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum for the chiral molecule this compound. As a valuable building block in medicinal chemistry and drug development, unequivocal structural confirmation is paramount. This document serves as an in-depth resource for researchers and scientists, detailing the theoretical basis for the expected proton resonances, multiplicities, and coupling constants. It outlines a robust experimental protocol for data acquisition and discusses the critical role of stereochemistry in defining the molecule's spectral features, particularly the concept of diastereotopicity arising from the C3 chiral center.

The piperidine motif is a cornerstone in modern pharmacology, present in a vast array of approved drugs. The introduction of stereocenters into this heterocyclic scaffold allows for fine-tuned, three-dimensional interactions with biological targets, often leading to enhanced potency and selectivity. This compound is a chiral synthon of significant interest, featuring a quaternary stereocenter that provides a fixed spatial orientation for its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for elucidating the structure of such organic molecules in solution.[1] A ¹H NMR spectrum provides a wealth of information, revealing the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (splitting pattern or multiplicity), and the relative count of protons in each environment (integration).[2] For a chiral molecule like this, ¹H NMR is not merely for constitutional analysis but is essential for confirming stereochemical integrity and understanding its conformational behavior.

Molecular Structure and Proton Environment Analysis

To predict the ¹H NMR spectrum, we must first dissect the molecule's structure to identify all chemically non-equivalent protons. The key structural features influencing the spectrum are:

-

A Chiral Quaternary Center (C3): This is the most significant feature. The presence of a stereocenter renders the geminal protons on the adjacent methylene groups (C2, C4, and C6) diastereotopic.[3] This means that even protons on the same carbon are in distinct chemical environments and will have different chemical shifts.

-

Piperidine Ring: The six-membered ring typically adopts a chair conformation. Protons in axial and equatorial positions will experience different shielding effects, leading to distinct chemical shifts.

-

Ethyl Ester Group: This group gives rise to two characteristic signals—a quartet for the methylene (-OCH₂-) protons and a triplet for the terminal methyl (-CH₃) protons.[4]

-

C3-Methyl Group: The methyl group attached to the quaternary C3 carbon is isolated from any neighboring protons and will therefore appear as a singlet.

-

N-H Proton: As a secondary amine, the proton on the nitrogen atom will have a chemical shift that is highly dependent on solvent, concentration, and temperature. It often appears as a broad singlet and can be exchanged with deuterium upon addition of D₂O.[5]

Below is a diagram illustrating the unique proton environments in the molecule.

Caption: Labeled proton environments for spectral prediction.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR data are synthesized from established chemical shift principles and comparison with analogous structures, such as ethyl piperidine-3-carboxylate.[6][7] The presence of the C3-methyl group and the quaternary center will influence the precise shifts of the ring protons compared to the unsubstituted analog.

| Proton Label(s) | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Rationale |

| Hᵦ (Ester -CH₃) | 3H | ~1.25 | Triplet (t) | ³J ≈ 7.1 | Coupled to the two Hₐ protons (n+1 = 3). Standard range for an ethyl ester methyl.[8] |

| HMe (C3-CH₃) | 3H | ~1.1 - 1.4 | Singlet (s) | N/A | No adjacent protons for coupling. Attached to a quaternary carbon. |

| H4, H5 (Ring CH₂) | 4H | ~1.5 - 1.9 | Multiplet (m) | Complex | Protons are diastereotopic and coupled to each other (geminal) and adjacent ring protons (vicinal). Significant signal overlap is expected.[6] |

| H2, H6 (Ring N-CH₂) | 4H | ~2.6 - 3.2 | Multiplet (m) | Complex | Protons are diastereotopic and deshielded by the adjacent nitrogen atom. Complex coupling with each other and adjacent ring protons.[9][10] |

| HN (N-H) | 1H | ~1.5 - 3.0 (variable) | Broad Singlet (br s) | N/A | Often broad due to quadrupole broadening and chemical exchange. Shift is solvent and concentration dependent.[5] |

| Hₐ (Ester -OCH₂-) | 2H | ~4.12 | Quartet (q) | ³J ≈ 7.1 | Deshielded by the adjacent ester oxygen. Coupled to the three Hᵦ protons (n+1 = 4).[4] |

Key Spectral Interpretations:

-

Diastereotopicity in Action: The most complex region of the spectrum will be the piperidine ring protons (~1.5-3.2 ppm). Because of the C3 chiral center, the two protons on C2 are non-equivalent (H2a, H2b). They will have different chemical shifts, couple to each other with a geminal coupling constant (²J, typically 10-14 Hz), and each will couple differently to the protons on C4, leading to complex patterns like doublets of doublets or multiplets. The same logic applies to the protons on C4 and C6.[3][11]

-

Signal Overlap: The signals for the C4 and C5 protons are expected to be in a crowded region and may overlap significantly, appearing as a broad multiplet. Advanced techniques may be needed for full assignment.

-

Unambiguous Reporters: The ethyl ester signals (quartet at ~4.12 ppm and triplet at ~1.25 ppm) and the C3-methyl singlet (~1.1-1.4 ppm) are the most straightforward and diagnostic signals in the spectrum. Their presence and integration are primary indicators of the correct structure.

Experimental Protocol for ¹H NMR Acquisition

A self-validating and reproducible protocol is essential for obtaining high-quality data. The following methodology is recommended for a standard 400 MHz NMR spectrometer.

A. Sample Preparation:

-

Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Use approximately 0.6 mL of deuterated chloroform (CDCl₃), a standard solvent for many organic molecules. Ensure the solvent is from a fresh, sealed ampoule to minimize water content.

-

Dissolution: Transfer the sample into a clean, dry NMR tube. Add the deuterated solvent and cap the tube. Gently vortex or invert the tube until the sample is fully dissolved.

-

(Optional) D₂O Shake: To confirm the N-H proton signal, one can acquire a spectrum, then add one drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the spectrum. The N-H signal should disappear or significantly diminish due to proton-deuterium exchange.

B. Instrument Parameters (400 MHz Spectrometer):

-

Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Spectral Width: ~16 ppm (centered around 6 ppm).

-

Acquisition Time (AQ): ~3-4 seconds.

-

Relaxation Delay (D1): 2-5 seconds to ensure full relaxation of protons for accurate integration.

-

Number of Scans (NS): 16 to 64 scans, depending on sample concentration, to achieve a good signal-to-noise ratio.

-

Receiver Gain (RG): Optimize automatically.

-

Temperature: 298 K (25 °C).

-

C. Data Processing:

-

Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) and perform a Fourier transform.

-

Phasing and Baseline Correction: Manually phase the spectrum to achieve pure absorption lineshapes. Apply an automated baseline correction algorithm.

-

Referencing: Calibrate the chemical shift scale by setting the residual CDCl₃ solvent peak to 7.26 ppm.

-

Integration: Integrate all signals, setting the integration of a well-resolved signal from a known number of protons (e.g., the ethyl group's CH₃ triplet) to 3.0.

Caption: Standard workflow for ¹H NMR data acquisition and processing.

Advanced NMR for Unambiguous Assignment

Due to the complexity and signal overlap of the piperidine ring protons, one-dimensional ¹H NMR alone may not be sufficient for complete and unambiguous assignment of every signal. In a drug development or research setting, further confirmation is often required.

-

2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-4 bonds). It would generate cross-peaks connecting, for example, the H2 protons to the H6 and H4 protons, and the H4 protons to the H5 protons, helping to trace the connectivity around the entire piperidine ring.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. By using known ¹³C chemical shifts for piperidine rings, an HSQC spectrum can definitively confirm which proton signals arise from which specific methylene group (C2, C4, C5, or C6).

These advanced techniques provide an orthogonal layer of data, transforming a predicted assignment into a rigorously validated structural elucidation.

Conclusion

The ¹H NMR spectrum of this compound is a distinctive fingerprint defined by its underlying stereochemistry. The presence of a chiral quaternary center at the C3 position induces diastereotopicity in the piperidine ring protons, resulting in a complex and informative multiplet region. This complexity, however, is balanced by the clear, unambiguous signals of the ethyl ester and C3-methyl groups, which serve as primary anchors for spectral interpretation. By following the detailed protocol and leveraging the predictive framework outlined in this guide, researchers can confidently acquire and interpret the spectrum, ensuring the structural and stereochemical integrity of this valuable chiral building block.

References

-

Abraham, R. J., et al. (2008). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. [Link]

-

Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Journal of Chemical Information and Modeling. [Link]

-

Chemistry with Caroline. (2021). How to Predict the Number of Signals in a 1H NMR. YouTube. [Link]

-

Bagno, A., et al. (2005). Complete prediction of the 1H NMR spectrum of organic molecules by DFT calculations of chemical shifts and spin-spin coupling constants. Magnetic Resonance in Chemistry. [Link]

-

Chemistry LibreTexts. (2020). Predicting a 1H-NMR Spectrum From The Structure. [Link]

-

Royal Society of Chemistry. (2018). Supporting Information: Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

-

University of Colorado Boulder, Department of Chemistry. Esters - NMR Spectroscopy. [Link]

-

ResearchGate. (2018). The NMR interpretations of some heterocyclic compounds. [Link]

-

Beilstein Journal of Organic Chemistry. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

-

Human Metabolome Database. 1H NMR Spectrum for Piperidine. [Link]

-

Wenzel, T. J. (2018). Differentiation of Chiral Compounds Using NMR Spectroscopy. Molecules. [Link]

-

OpenOChem Learn. Interpreting HNMR. [Link]

-

The Chemistry Tutor. (2024). NMR of ethyl ethanoate for A-level Chemistry. YouTube. [Link]

-

Gelbard, G., et al. (1995). ¹H NMR Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters. Journal of the American Oil Chemists' Society. [Link]

-

SpectraBase. Piperidine Spectra. [Link]

-

PubChem, National Institutes of Health. Piperidine. [Link]

-

Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy. [Link]

-

Pinto, D. C. G. A., et al. (2004). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2021). ¹H NMR Spectra and Interpretation. [Link]

-

Abraham, R. J., et al. (2012). 1H NMR spectra. Part 29: Proton chemical shifts and couplings in esters. Magnetic Resonance in Chemistry. [Link]

-

Ramaswamy, S., et al. (2000). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry. [Link]

-

Chemistry LibreTexts. (2021). Chemical Equivalence in 1H NMR. [Link]

-

Organic Spectroscopy International. (2015). Ethyl piperidine-3-carboxylate. [Link]

-

ChemGuides. (2020). 1H NMR: Topicity & Equivalence. YouTube. [Link]

-

Chemistry LibreTexts. (2014). Coupling Constants. [Link]

-

NIST WebBook. 1-Methylpiperidine-3-carboxylic acid ethyl ester. [Link]

Sources

- 1. Interpreting | OpenOChem Learn [learn.openochem.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: Ethyl piperidine-3-carboxylate, 3-哌啶甲酸乙酯, Ethyl nipecotate [orgspectroscopyint.blogspot.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to the Crystal Structure Determination of (R)-Ethyl 3-methylpiperidine-3-carboxylate

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, integral to a vast array of pharmaceuticals due to its favorable pharmacological profile.[1] Understanding the precise three-dimensional structure of piperidine derivatives is paramount for elucidating structure-activity relationships (SAR) and driving rational drug design. This guide provides a comprehensive, in-depth technical overview of the process for determining the crystal structure of (R)-Ethyl 3-methylpiperidine-3-carboxylate, a chiral molecule of interest in synthetic chemistry. While a public crystal structure for this specific compound is not available as of this writing, this document serves as a detailed roadmap for its determination and analysis. We will delve into the synthesis, crystallization, single-crystal X-ray diffraction (SC-XRD) analysis, and computational modeling, offering both theoretical grounding and practical, field-proven protocols.

Introduction: The Significance of the Piperidine Scaffold

The six-membered saturated heterocycle of piperidine is a privileged structure in drug discovery, known for its conformational flexibility which allows it to interact with a variety of biological targets.[1][2] The specific stereochemistry and substitution pattern on the piperidine ring can dramatically influence its binding affinity and efficacy. For this compound, the presence of a chiral center at the C3 position introduces a fixed stereochemistry that is critical to its biological function. Determining the exact solid-state conformation through X-ray crystallography provides invaluable data on bond lengths, bond angles, and intermolecular interactions, which are essential for computational modeling and drug design efforts.[3]

Synthesis and Purification

The synthesis of this compound can be approached through various synthetic routes. A common strategy involves the reduction of a corresponding pyridine precursor.[4]

Protocol 1: Synthesis via Pyridine Reduction

-

Hydrogenation: A solution of ethyl 3-methylpyridine-3-carboxylate in a suitable solvent (e.g., ethanol or methanol) is subjected to catalytic hydrogenation. A platinum oxide (PtO2) catalyst is often effective for this transformation.[4] The reaction is carried out under a hydrogen atmosphere at a suitable pressure and temperature until the pyridine ring is fully saturated.

-

Protection (Optional): Depending on the subsequent steps, the piperidine nitrogen can be protected with a suitable protecting group, such as a benzyl or Boc group.[4]

-

Purification: The crude product is purified using column chromatography on silica gel to yield the desired this compound. The purity is confirmed by NMR spectroscopy and mass spectrometry.

Crystallization: The Gateway to a High-Quality Structure

Obtaining high-quality single crystals is often the most challenging yet critical step in crystal structure determination.[5] The choice of solvent and crystallization technique is crucial and frequently determined empirically.[5]

Common Crystallization Techniques

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at room temperature. This is a simple and widely used method.[5]

-

Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal formation.[6][7]

-

Vapor Diffusion: A solution of the compound in a small vial is placed inside a larger, sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution induces crystallization.[7]

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.[7]

Protocol 2: Crystallization of this compound

-

Solvent Screening: A small amount of the purified compound is tested for solubility in a range of solvents (e.g., ethanol, methanol, ethyl acetate, hexane, and mixtures thereof). A good solvent system is one in which the compound is moderately soluble.[8]

-

Setup: Based on the solvent screening, a crystallization method is chosen. For this compound, a slow evaporation from a mixture of ethyl acetate and hexane is a promising starting point. A dilute solution is prepared in a small vial, which is then loosely capped to allow for slow evaporation.

-

Crystal Growth: The vial is left undisturbed in a vibration-free environment. Crystal growth can take several days to weeks.

-

Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) are formed, they are carefully harvested using a spatula or loop and immediately prepared for X-ray diffraction analysis.[5]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the atomic arrangement within a crystal.[9] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow

The workflow for SC-XRD can be visualized as follows:

Caption: Experimental workflow for single-crystal X-ray diffraction.

Protocol 3: SC-XRD Data Collection and Structure Refinement

-

Crystal Mounting: A single crystal is mounted on a goniometer head, typically at low temperature (e.g., 100 K) to minimize thermal vibrations.[5]

-

Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded as the crystal is rotated.[5]

-

Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.[5]

-

Structure Solution: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell.

-

Structure Refinement: The atomic positions and other parameters are refined to obtain the best possible fit between the calculated and observed diffraction data.

-

Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

Expected Structural Features and Computational Analysis

While the specific crystal structure of this compound is not yet determined, we can predict some of its key features based on related compounds and computational analysis.

Conformational Analysis

The piperidine ring typically adopts a stable chair conformation to minimize steric strain.[1][10] The substituents on the ring can be in either axial or equatorial positions. For this compound, the relative orientation of the methyl and ethyl carboxylate groups will be a key structural feature.

Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding the conformational preferences of molecules.[11][12]

Protocol 4: Conformational Analysis using Gaussian

-

Input File Preparation: An input file is created with the initial coordinates of the this compound molecule.

-

Geometry Optimization: A geometry optimization is performed using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) to find the lowest energy conformer.

-

Frequency Calculation: A frequency calculation is performed to confirm that the optimized structure is a true minimum on the potential energy surface.

-

Analysis: The calculated bond lengths, bond angles, and dihedral angles can be compared with the experimental data obtained from SC-XRD.

The interplay between experimental and computational data provides a robust validation of the determined structure.[11]

Intermolecular Interactions

In the solid state, molecules of this compound will pack in a specific arrangement determined by intermolecular forces such as hydrogen bonds and van der Waals interactions. The piperidine nitrogen can act as a hydrogen bond acceptor, and if the compound is protonated, the N-H group can be a hydrogen bond donor. These interactions will play a crucial role in the overall crystal packing.

Data Presentation

Once the crystal structure is determined, the key crystallographic data should be summarized in a table for clarity and easy comparison.

| Parameter | Value |

| Chemical Formula | C9H17NO2 |

| Formula Weight | 171.24 |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (g/cm³) | To be determined |

| R-factor | To be determined |

Conclusion

The determination of the crystal structure of this compound is a critical step in understanding its chemical and physical properties. This guide has provided a comprehensive overview of the necessary steps, from synthesis and crystallization to SC-XRD analysis and computational modeling. By following these protocols, researchers can obtain a high-quality crystal structure that will provide invaluable insights for future drug discovery and development efforts. The combination of experimental and theoretical approaches ensures a thorough and validated structural elucidation, upholding the highest standards of scientific integrity.

References

- BenchChem. (2025). Theoretical and Computational Approaches in the Study of Piperidine-Based Compounds: A Technical Guide.

- ResearchGate. (2025). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine.

- National Institutes of Health. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.

- National Institutes of Health. (n.d.). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S) -.

- Physical Chemistry Chemical Physics. (2021). Ultrafast Conformational Dynamics of Rydberg-excited N- Methyl Piperidine.

- ACS Omega. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions.

- Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules.

- Royal Society of Chemistry. (2022).

- Unknown Source. (n.d.).

- Unknown Source. (n.d.).

- BenchChem. (2025).

- International Scientific Organization. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements.

- MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. 8WV9O63kaXIAhY=)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. science.uct.ac.za [science.uct.ac.za]

- 7. unifr.ch [unifr.ch]

- 8. iscientific.org [iscientific.org]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of (R)-Ethyl 3-methylpiperidine-3-carboxylate in organic solvents

An In-depth Technical Guide to the Solubility of (R)-Ethyl 3-methylpiperidine-3-carboxylate in Organic Solvents

Introduction

This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a substituted piperidine derivative, it serves as a valuable building block for the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs). The solubility of such an intermediate is a critical physicochemical parameter that profoundly influences every stage of drug development, from synthesis and purification to formulation and bioavailability.[1]

This technical guide offers a comprehensive examination of the solubility characteristics of this compound in organic solvents. Moving beyond a simple data sheet, this document provides a Senior Application Scientist's perspective on predicting and determining solubility. It explains the causal relationships between the molecule's structural features and its behavior in various solvent systems, details robust experimental protocols for solubility measurement, and offers insights for researchers, chemists, and formulation scientists.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. Understanding these characteristics is the first step in predicting its behavior in different solvents. The key properties of this compound are summarized below.

| Property | Value | Implication for Solubility |

| Molecular Formula | C₉H₁₇NO₂ | Indicates a relatively small molecule with heteroatoms (N, O) capable of polar interactions. |

| Molecular Weight | 171.24 g/mol [2] | Low molecular weight generally favors solubility. |

| Structure | Chiral piperidine ring with an ethyl ester and a methyl group at the C3 position. | The tertiary amine in the piperidine ring can act as a hydrogen bond acceptor. The ester group contains polar C=O and C-O bonds and can also accept hydrogen bonds. The overall structure has both polar and non-polar (alkyl chain, methyl group) regions, suggesting amphiphilic character. |

| XLogP3 | 0.9[2] | This positive but low value indicates moderate lipophilicity, suggesting solubility in both polar and some non-polar organic solvents. |

| Boiling Point | 220.7±33.0 °C (Predicted)[3] | A relatively high boiling point suggests strong intermolecular forces in the liquid state. |

| Hydrogen Bond Donor Count | 1 (from the piperidine N-H) | The secondary amine is a key site for interaction with protic solvents. |

| Hydrogen Bond Acceptor Count | 3 (from the N and two O atoms)[2] | Multiple sites for interaction with protic solvents and other hydrogen bond donors. |

The interplay of these properties dictates that this compound is not strictly polar or non-polar. Its solubility will be a nuanced function of the solvent's ability to engage in hydrogen bonding and match its moderate polarity.

Visualizing Key Molecular Features for Solubility

The following diagram highlights the structural attributes of this compound that govern its interactions with solvents.

Caption: Key functional groups of this compound.

Predicted Solubility Profile in Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents can act as both hydrogen bond donors (to the N and O atoms) and acceptors (from the N-H group). Their polarity is well-matched to the polar functional groups of the solute. |

| Polar Aprotic | Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents have high dielectric constants and can accept hydrogen bonds, effectively solvating the polar ester and amine groups. Lack of a donor proton may slightly limit solubility compared to protic solvents. DMSO is a particularly strong solvent.[5] |

| Non-Polar Aprotic | Hexanes, Toluene, Cyclohexane | Low to Very Low | These solvents lack polarity and cannot form hydrogen bonds. They are unable to overcome the cohesive forces between the polar solute molecules. The lipophilic parts of the solute are insufficient to drive dissolution. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents are of intermediate polarity. While they are not strong hydrogen bond donors, they can interact favorably with the overall molecule, leading to good solubility. DCM is often a good solvent for compounds with moderate polarity. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | These solvents are weak hydrogen bond acceptors and have low polarity. THF is more polar than diethyl ether and is expected to be a better solvent for this compound. |

Core Factors Influencing Solubility

Several environmental and structural factors can significantly alter the solubility of a given compound.[6][7] Understanding these allows for the rational selection of solvents and conditions to achieve desired concentrations.

Caption: Factors governing the solubility of the target compound.

-

Temperature : For most solids dissolving in liquid solvents, the dissolution process is endothermic, meaning solubility increases with temperature.[4] This relationship should be experimentally verified, as some compounds exhibit exothermic dissolution.

-

Solvent Polarity & Hydrogen Bonding : This is the most critical factor. As detailed in the table above, a solvent's ability to match the solute's polarity and participate in hydrogen bonding is paramount. The presence of both a hydrogen bond donor (N-H) and multiple acceptors (N, O=C, O-C) makes this molecule particularly sensitive to the solvent's hydrogen bonding capabilities.[4]

-

Solid-State Properties (Polymorphism) : The crystalline form of the solute significantly impacts solubility. Amorphous forms are generally more soluble than stable crystalline forms because less energy is required to break the solid-state matrix.[6] When sourcing or synthesizing the compound, its polymorphic form should be characterized and controlled.

-

pH (in Aqueous Co-Solvent Systems) : While the focus is on organic solvents, it's crucial to note the influence of pH in systems containing water. The piperidine nitrogen is basic and will become protonated at acidic pH. This ionization dramatically increases aqueous solubility.[8] This principle can be used in mixed organic/aqueous solvent systems to modulate solubility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To obtain reliable, quantitative data, the thermodynamic equilibrium solubility must be determined. The shake-flask method is the gold-standard for this measurement.[9] This protocol ensures that the system reaches equilibrium and provides a self-validating framework.

Workflow Overview

Caption: Experimental workflow for the shake-flask solubility assay.

Step-by-Step Methodology

-

Materials Preparation :

-

Ensure the this compound is of high purity and its solid form (e.g., crystalline, amorphous) is noted.

-

Use high-purity (e.g., HPLC grade) organic solvents.

-

Prepare a series of glass vials with magnetic stir bars or place them in an orbital shaker/incubator.

-

-

Addition of Solute :

-

To a vial, add a precisely measured volume of the chosen organic solvent (e.g., 2.0 mL).

-

Add an excess amount of the solid compound to the solvent. "Excess" means enough solid remains undissolved at the end of the experiment, which visually confirms that the solution is saturated.

-

-

Equilibration :

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled environment (e.g., an incubator shaker set to 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours.[9] A preliminary time-course experiment can determine the minimum time to reach equilibrium.

-

-

Phase Separation :

-

After equilibration, allow the vials to stand undisturbed at the target temperature for a short period to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, either:

-

Filtration : Use a syringe filter (e.g., 0.22 µm PTFE) compatible with the organic solvent. Discard the first portion of the filtrate to avoid any adsorption effects.

-

Centrifugation : Centrifuge the vial at high speed to pellet the excess solid.

-

-

-

Sampling and Dilution :

-

Carefully withdraw a precise volume of the clear, saturated supernatant.

-

Perform a gravimetrically controlled serial dilution of the sample into a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the calibrated range of the analytical instrument.

-

-

Quantification :

-

Analyze the concentration of the diluted samples using a validated analytical method, such as HPLC-UV or UPLC-MS.[10]

-

Prepare a calibration curve using standards of known concentrations of the compound to ensure accurate quantification.

-

-

Calculation :

-

Use the measured concentration and the dilution factor to calculate the original concentration in the saturated solution. This value is the equilibrium solubility, typically expressed in mg/mL or mol/L.

-

Conclusion

The solubility of this compound in organic solvents is a multifaceted property governed by its amphiphilic character, with a secondary amine capable of hydrogen bonding and a moderately polar ester group. It is predicted to be highly soluble in polar protic solvents like methanol and ethanol, and moderately to highly soluble in polar aprotic and halogenated solvents. Its solubility in non-polar solvents is expected to be poor. For drug development professionals, it is imperative to move beyond prediction and obtain precise experimental data. The detailed shake-flask protocol provided herein offers a robust and reliable method for determining the thermodynamic equilibrium solubility, a critical dataset for informed decisions in process chemistry and pharmaceutical formulation.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

SlideShare. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]

-

SlideShare. solubility experimental methods.pptx. [Link]

-

Drug Delivery Leader. 4 Factors Affecting Solubility Of Drugs. [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Ascendia Pharma. 4 Factors Affecting Solubility of Drugs. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

-

SlideShare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

Pharmlabs. Factors Influencing the Solubility of Drugs. [Link]

-

Pharmaguideline. Factors that Affect the Solubility of Drugs. [Link]

-

PubChem. Ethyl (3S)-piperidine-3-carboxylate. National Center for Biotechnology Information. [Link]

- Google Patents. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.

Sources

- 1. rheolution.com [rheolution.com]

- 2. This compound | C9H17NO2 | CID 23389261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 297172-01-1 [m.chemicalbook.com]

- 4. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 5. pharmatutor.org [pharmatutor.org]

- 6. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 7. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]

- 8. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

A-Z Guide to the Thermodynamic Characterization of (R)-Ethyl 3-methylpiperidine-3-carboxylate for Pharmaceutical Development

Abstract

The thermodynamic properties of an active pharmaceutical ingredient (API) are foundational to its successful development into a safe, stable, and efficacious drug product. This guide provides a comprehensive framework for the thermodynamic characterization of (R)-Ethyl 3-methylpiperidine-3-carboxylate, a chiral piperidine derivative of interest in medicinal chemistry. Recognizing that direct experimental data for this specific compound is not extensively available in public literature, this document serves as a methodological whitepaper. It details the critical thermodynamic parameters, the established experimental techniques for their determination, and the computational approaches for their prediction. By synthesizing technical protocols with the underlying scientific rationale, this guide is intended for researchers, scientists, and drug development professionals to establish a robust thermodynamic profile for novel chiral molecules, ensuring a data-driven approach to preformulation and development.

Introduction: The Thermodynamic Imperative in Drug Development

In the journey from a promising lead compound to a marketed pharmaceutical, understanding the molecule's inherent physical and chemical properties is paramount. Thermodynamics, the study of energy and its transformations, provides the quantitative framework to predict and explain a drug's stability, solubility, and bioavailability.[1][2] For a chiral molecule like this compound, a detailed thermodynamic profile is not merely academic; it is a critical component of risk mitigation and quality control.[3]

The Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of a system govern the spontaneity and equilibrium of processes such as dissolution, crystallization, and degradation.[1][4] An optimized lead compound often exhibits a favorable thermodynamic signature, which is crucial for achieving desired pharmacokinetic and pharmacodynamic outcomes.[4] This guide will elucidate the pathway to obtaining such a signature for our target compound.

Key Thermodynamic Considerations in Drug Development:

-

Stability & Shelf-life: Thermodynamic data helps identify the most stable solid-state form (polymorph) and predict degradation pathways, informing storage conditions and shelf-life.[2]

-

Solubility & Bioavailability: The energy changes associated with dissolving a drug in a solvent are fundamental to its solubility, which directly impacts its absorption and bioavailability.[5][6][7]

-

Manufacturing & Formulation: Knowledge of melting points, phase transitions, and thermal decomposition is essential for designing robust manufacturing processes like drying, milling, and formulation.

The Subject Molecule: this compound

This compound is a chiral heterocyclic compound. The piperidine scaffold is a prevalent structural motif in many approved drugs.[8] The introduction of a chiral center at the 3-position, along with the methyl and ethyl carboxylate substituents, can significantly influence its physicochemical properties compared to its achiral or racemic counterparts.[3][8]

| Property | Value / Description | Source |

| Molecular Formula | C9H17NO2 | PubChem[9] |

| Molecular Weight | 171.24 g/mol | PubChem[9] |

| Structure | A piperidine ring with a methyl group and an ethyl carboxylate group at the C3 position, with (R)-stereochemistry. | PubChem[9] |

| Known Applications | Piperidine carboxylates are reactants for synthesizing various inhibitors and receptor antagonists.[10][11] | Sigma-Aldrich, Santa Cruz Biotechnology |

Note: As of the last update, comprehensive experimental thermodynamic data for this specific molecule is not publicly cataloged. The following sections outline the standard methodologies to generate this critical data.

Experimental Determination of Thermodynamic Properties

A multi-technique approach is essential for a thorough thermodynamic characterization. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstones of this experimental workflow.[12]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[13][14] This technique is invaluable for identifying phase transitions and quantifying their associated enthalpy changes.[13][15]

Key Parameters Obtained:

-

Melting Point (Tm): The temperature at which the solid phase transitions to a liquid. It is a key indicator of purity.

-

Enthalpy of Fusion (ΔHfus): The energy required to melt the solid. It influences solubility.

-